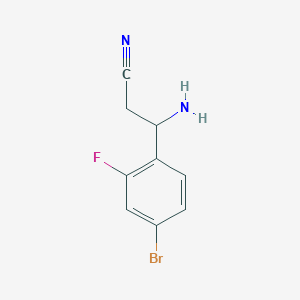![molecular formula C8H6ClN3O2 B13037494 4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1638767-34-6](/img/structure/B13037494.png)
4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the pyrrolo[2,3-b]pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Nitration: The nitro group can be introduced using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of 4-amino-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds in the pyrrolopyridine family, such as:
4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group, which may affect its steric and electronic properties.
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1638767-34-6 |
|---|---|
分子式 |
C8H6ClN3O2 |
分子量 |
211.60 g/mol |
IUPAC名 |
4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-5-7(9)6(12(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11) |
InChIキー |
JIEKBWYJEHZNGW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CN=C2N1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


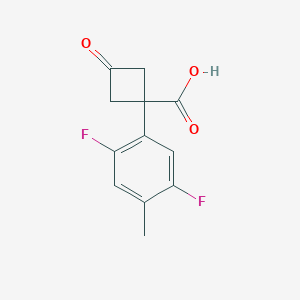

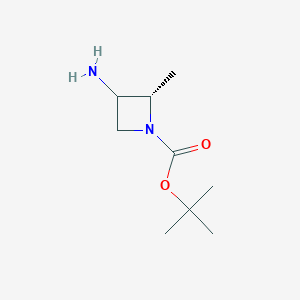
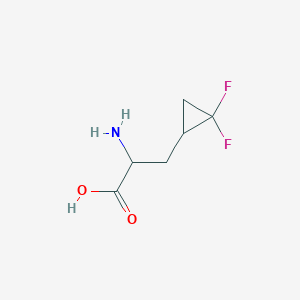
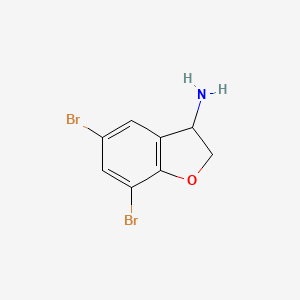

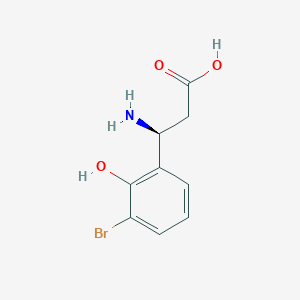
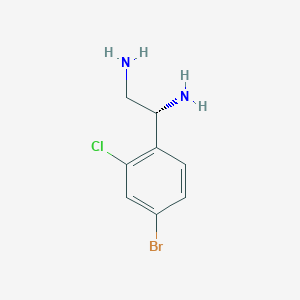
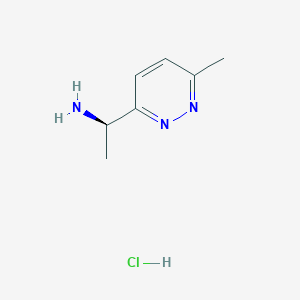

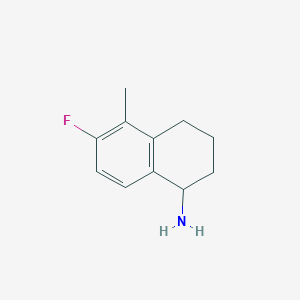
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
